![molecular formula C11H19N5O3 B11677128 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate](/img/structure/B11677128.png)
2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate
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Overview
Description
2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound features a triazine ring substituted with ethylamino groups and an ethoxyethyl acetate moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate typically involves the reaction of cyanuric chloride with ethylamine to form 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with ethylene glycol monoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the nucleophilic substitution reactions .
Chemical Reactions Analysis
2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its use as a herbicide, where it inhibits photosynthetic enzymes in plants .
Comparison with Similar Compounds
Similar compounds to 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate include:
2-chloro-4,6-bis(ethylamino)-1,3,5-triazine: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
2-amino-4,6-bis(ethylamino)-1,3,5-triazine: Another related compound with potential biological activities.
2-alkoxy-4,6-bis(ethylamino)-1,3,5-triazines: These derivatives are studied for their diverse applications in materials science and agriculture.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19N5O3 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl acetate |
InChI |
InChI=1S/C11H19N5O3/c1-4-12-9-14-10(13-5-2)16-11(15-9)19-7-6-18-8(3)17/h4-7H2,1-3H3,(H2,12,13,14,15,16) |
InChI Key |
ZNOPHVAJORUIDL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCCOC(=O)C)NCC |
Origin of Product |
United States |
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